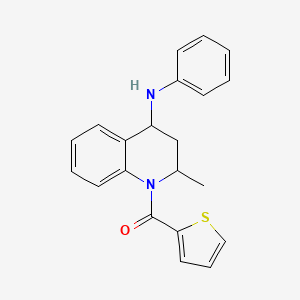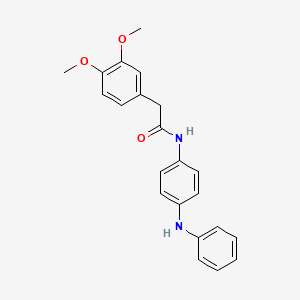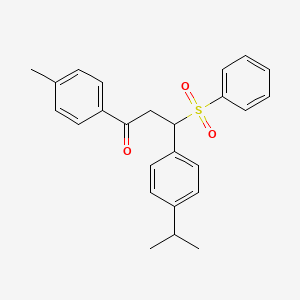![molecular formula C13H18N2OS2 B4959596 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate, also known as DDTC, is a chemical compound that has been used in various scientific research studies. It is a dithiocarbamate derivative that has been shown to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
作用機序
The mechanism of action of 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. This compound has also been found to activate the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress. Furthermore, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, brain, and heart. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to possess neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has been shown to have some cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, more research is needed to investigate the safety and toxicity of this compound in animal models and humans.
合成法
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate can be synthesized by reacting dimethylamine with carbon disulfide and then treating the resulting dimethylammonium dithiocarbamate with 2,6-dimethylphenyl isocyanate. The reaction yields this compound as a yellow crystalline solid.
科学的研究の応用
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has been extensively studied for its biological activities. It has been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been found to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-dimethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-9-6-5-7-10(2)12(9)14-11(16)8-18-13(17)15(3)4/h5-7H,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJZKADJVACBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)


![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)


